Ethyl formate-13C

Descripción general

Descripción

El adenosina 3',5'-difosfato es un nucleótido de adenina que contiene un grupo fosfato en las posiciones 3' y 5' del azúcar pentosa ribosa. Es un producto de 3'-fosfoadenosina 5'-fosfosulfonato, un cofactor de las sulfotransferasas, y se ha utilizado para estudiar las propiedades cinéticas y la estructura de las sulfotransferasas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La preparación de adenosina 3',5'-difosfato se puede lograr mediante métodos enzimáticos y químicos sintéticos. Un método implica el uso de extractos crudos de Escherichia coli, que incluyen tres enzimas sobreexpresadas y una cuarta proteína no identificada que degrada el difosfato de adenosina, un subproducto de la reacción de síntesis . Otro método implica el uso de enzimas purificadas como la ATP sulfurilasa, la APS kinasa y la pirofosfatasa .

Métodos de producción industrial: La producción industrial de adenosina 3',5'-difosfato a menudo implica la síntesis enzimática de 3'-fosfoadenosina 5'-fosfosulfato, que luego se hidroliza para producir adenosina 3',5'-difosfato .

Análisis De Reacciones Químicas

Tipos de reacciones: El adenosina 3',5'-difosfato experimenta diversas reacciones químicas, incluida la hidrólisis y la fosforilación. Se puede hidrolizar mediante 3' (2'),5'-bisfosfato nucleotidasa para dar monofosfato de adenosina, que luego se puede reciclar a trifosfato de adenosina .

Reactivos y condiciones comunes: Los reactivos comunes utilizados en estas reacciones incluyen enzimas como las ATPasas y las nucleotidasas. Las condiciones para estas reacciones típicamente involucran soluciones acuosas a pH y temperatura fisiológicos .

Productos principales: Los principales productos formados a partir de estas reacciones incluyen monofosfato de adenosina y trifosfato de adenosina .

Aplicaciones Científicas De Investigación

Fumigation for Stored Grains

Ethyl formate has been evaluated as a fumigant for stored grains, providing a potential alternative to methyl bromide, which is being phased out due to environmental concerns. A study demonstrated that combining ethyl formate with carbon dioxide significantly enhanced its efficacy against stored grain pests such as Sitophilus oryzae and Tribolium castaneum. The dynamic application method showed a mortality rate of up to 99.8% for these pests within three hours of exposure .

Phytosanitary Treatment of Citrus Fruits

Ethyl formate is also being explored as a replacement for methyl bromide in the fumigation of citrus fruits. It has been shown to be effective against pests like Psylla citri while maintaining fruit quality. The FDA has classified ethyl formate as generally regarded as safe (GRAS), which supports its use in food applications .

Environmental Impact Studies

Ethyl formate's rapid breakdown into non-toxic byproducts (formic acid and ethanol) makes it an environmentally friendly option compared to traditional fumigants. Studies have shown that its application results in minimal residue on treated products, thus reducing environmental contamination risks .

Analytical Applications

The isotopic labeling of ethyl formate-13C allows researchers to trace metabolic pathways in biological systems. For instance, it can be used in studies assessing the absorption and metabolism of ethyl formate in plants and animals, providing insights into its biological effects and safety .

Efficacy Against Insect Pests

A detailed case study evaluated the effectiveness of ethyl formate against various insect pests in grain storage settings. The study found that using ethyl formate at concentrations between 100 mg/L and 185 mg/L resulted in high mortality rates for multiple pest species when applied dynamically through grain columns .

Impact on Citrus Quality

In another study focusing on citrus fruits, researchers assessed the impact of ethyl formate fumigation on fruit quality parameters such as sugar content and color retention during storage. The results indicated that ethyl formate did not adversely affect these quality metrics, making it a viable alternative for pest control without compromising product quality .

Mecanismo De Acción

El adenosina 3',5'-difosfato ejerce sus efectos bloqueando la actividad de las exorribonucleasas en el núcleo y el citosol. Estimula el cierre estomático y puede servir como segundo mensajero durante la señalización del ácido abscísico . También es capaz de bloquear el catabolismo del ARN, lo que puede servir como un modulador fisiológico de la actividad de la poli(ADP-ribosa) polimerasa 1 .

Comparación Con Compuestos Similares

Compuestos similares:

- Difosfato de adenosina (ADP)

- Trifosfato de adenosina (ATP)

- Monofosfato de adenosina (AMP)

- 3'-Fosfoadenosina 5'-fosfosulfato (PAPS)

Singularidad: El adenosina 3',5'-difosfato es único en el sentido de que contiene grupos fosfato en las posiciones 3' y 5' del azúcar ribosa, mientras que otros compuestos similares como el difosfato de adenosina y el trifosfato de adenosina tienen grupos fosfato unidos en una cadena al átomo de carbono 5' . Esta estructura única le permite participar en vías y reacciones bioquímicas específicas que otros nucleótidos no pueden .

Actividad Biológica

Ethyl formate-13C (C2H5OCHO) is a carbon-13 isotopically labeled derivative of ethyl formate, a compound recognized for its various biological activities, including insecticidal and fungicidal properties. This article explores the biological activity of this compound, focusing on its toxicity, metabolic effects, and potential applications in pest control and environmental science.

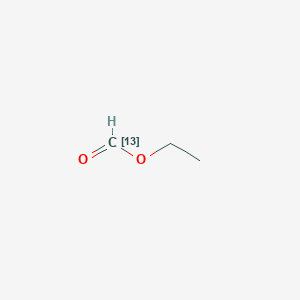

Ethyl formate is an ester formed from formic acid and ethanol. Its structure features a carbonyl group (C=O) adjacent to an ethyl group, contributing to its volatility and reactivity. The isotopic labeling with carbon-13 allows for enhanced tracking in metabolic studies and environmental monitoring.

Inhalation Toxicity in Rats

A significant study assessed the inhalation toxicity of ethyl formate in rats over a 90-day exposure period. The findings indicated that:

- Concentration Effects : At 1,320 ppm, both male and female rats exhibited reduced body weight and food consumption, alongside increased adrenal weight and decreased thymus weight. Histopathological evaluations showed degeneration of olfactory epithelium at higher concentrations .

- Safety Threshold : No adverse effects were noted at lower concentrations (66 ppm), suggesting a safety threshold for occupational exposure .

| Concentration (ppm) | Body Weight Change | Food Consumption Change | Histopathological Findings |

|---|---|---|---|

| 1,320 | Decreased | Decreased | Olfactory epithelium degeneration |

| 330 | Stable | Stable | No significant findings |

| 66 | Stable | Stable | No significant findings |

Impact on Insect Metabolism

Research on the effects of ethyl formate on Tribolium castaneum (red flour beetle) revealed that exposure to sub-lethal concentrations altered metabolic pathways significantly:

- Metabolomic Analysis : A total of 23 metabolites were affected, indicating disruptions primarily in fatty acid metabolism and oxidative stress pathways. Notably, compounds such as 2-methyl-p-benzoquinone showed variations correlated with resistance levels to other stressors .

- Biomarkers for Resistance : The study identified potential biomarkers for assessing resistance levels against ethyl formate, highlighting its utility in pest management strategies .

Fumigant Potential

Ethyl formate has been proposed as a natural fumigant due to its effectiveness against various pests while being less harmful to humans compared to conventional pesticides. Its volatile nature allows for rapid dispersion in storage environments, making it suitable for protecting crops from infestations.

Case Studies

- Fumigation Trials : Field trials demonstrated that ethyl formate effectively reduced pest populations in stored grains without leaving harmful residues. The compound's rapid degradation in the environment further supports its use as an eco-friendly alternative to synthetic pesticides.

- Comparative Toxicity Studies : Ethyl formate was compared with other fumigants like methyl bromide. Results indicated that ethyl formate had comparable efficacy in pest control while posing lower risks to non-target organisms and human health.

Propiedades

IUPAC Name |

ethyl formate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O2/c1-2-5-3-4/h3H,2H2,1H3/i3+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBJINCZRORDGAQ-LBPDFUHNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO[13CH]=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30480311 | |

| Record name | Ethyl formate-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30480311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

75.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73222-61-4 | |

| Record name | Ethyl formate-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30480311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: How does the s-cis/s-trans conformational equilibrium in ethyl formate influence the observed 13C NMR chemical shifts?

A1: The study by González-González et al. employed 13C NMR spectroscopy at 125 MHz to examine a series of alkyl formates, including ethyl formate. [] The researchers observed distinct 13C chemical shifts for the carbon atom beta to the dicoordinated oxygen atom (β-carbon) depending on whether the molecule existed in the s-cis or s-trans conformation. This difference arises from varying intramolecular interactions experienced by the β-carbon in each rotamer. The study suggests that these interactions influence the electron density around the β-carbon, consequently affecting its 13C chemical shift.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.